Racecadotril-d5

Description

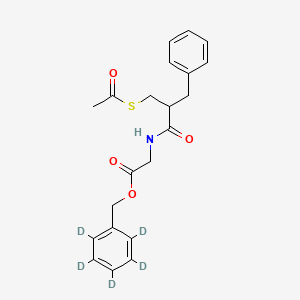

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentadeuteriophenyl)methyl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c1-16(23)27-15-19(12-17-8-4-2-5-9-17)21(25)22-13-20(24)26-14-18-10-6-3-7-11-18/h2-11,19H,12-15H2,1H3,(H,22,25)/i3D,6D,7D,10D,11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUOJXZPIYUATO-LKOJFEAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])COC(=O)CNC(=O)C(CC2=CC=CC=C2)CSC(=O)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis and Characterization of Racecadotril-d5

This document provides a comprehensive technical overview of this compound, an isotopically labeled version of the antidiarrheal drug Racecadotril. This compound serves as a critical internal standard for the quantitative analysis of Racecadotril in biological matrices and pharmaceutical formulations, typically by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

Racecadotril itself is a potent and peripherally acting enkephalinase inhibitor.[3] It functions as a prodrug, rapidly hydrolyzed to its active metabolite, thiorphan.[4][5][6] Thiorphan inhibits the enkephalinase enzyme, which is responsible for breaking down endogenous enkephalins.[4][7] This action increases the local concentration of enkephalins in the intestinal tract, which in turn reduces the hypersecretion of water and electrolytes into the intestinal lumen without affecting intestinal motility.[3][4][8][9]

This guide details the physicochemical properties, a proposed synthetic pathway, and the analytical characterization of this compound.

Physicochemical Properties and Characterization Data

This compound is specifically designed for use as an internal standard in quantitative analytical methods.[1][2] Its key properties are summarized below.

| Property | Value | Reference |

| Formal Name | N-[2-[(acetylthio)methyl]-1-oxo-3-phenylpropyl]-glycine, (phenyl-d5)methyl ester | [1] |

| Alternate Names | Acetorphan-d5 | [1][10] |

| CAS Number | 1246815-11-1 | [1] |

| Molecular Formula | C₂₁H₁₈D₅NO₄S | [1][10] |

| Molecular Weight | 390.5 g/mol | [1][10] |

| Deuterium Incorporation | ≥99% (d₁-d₅) | [1] |

| Storage Temperature | -20°C | [1] |

| Stability | ≥ 4 years (at -20°C) | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

Synthesis of this compound

The synthesis of this compound involves the coupling of a protected glycine ester with an activated carboxylic acid, followed by the introduction of the acetylthio group. The deuterium labeling is achieved by using a deuterated starting material for the benzyl ester portion of the molecule. A plausible synthetic route is outlined below, adapted from known methods for synthesizing Racecadotril.[11][12]

The overall workflow for the synthesis and purification of this compound is visualized in the following diagram.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound - Nordic Biosite [nordicbiosite.com]

- 3. Racecadotril - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Racecadotril? [synapse.patsnap.com]

- 5. youtube.com [youtube.com]

- 6. bezmialemscience.org [bezmialemscience.org]

- 7. Racecadotril in the management of diarrhea: an underestimated therapeutic option? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Racecadotril | PPT [slideshare.net]

- 9. Racecadotril for acute diarrhoea in children - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. WO2011116490A1 - Preparation method for racecadotril - Google Patents [patents.google.com]

The Unseen Anchor: A Technical Guide to Racecadotril-d5's Role as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the pivotal role of Racecadotril-d5 as an internal standard in the bioanalysis of Racecadotril. However, a critical pharmacological characteristic of Racecadotril dictates the analytical focus: its rapid and extensive conversion into its active metabolite, thiorphan. As such, the quantification of Racecadotril itself in biological matrices is often foregone in favor of measuring thiorphan levels to accurately determine pharmacokinetic profiles. This guide will, therefore, focus on the established bioanalytical approach of quantifying thiorphan using a deuterated internal standard, thiorphan-d7, which mirrors the principles that would apply to this compound for Racecadotril analysis.

The "Mechanism of Action" of a Deuterated Internal Standard

The core principle behind using a deuterated internal standard like thiorphan-d7 lies in its near-identical physicochemical properties to the analyte, thiorphan, coupled with a distinct mass difference. This "mechanism of action" is not pharmacological but analytical, ensuring robust and accurate quantification in complex biological matrices by mitigating variabilities inherent in the analytical process.

Key Functions:

-

Correction for Matrix Effects: Biological samples (e.g., plasma, serum) contain numerous endogenous components that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since the deuterated internal standard co-elutes with the analyte and has virtually the same ionization efficiency, it experiences the same matrix effects. By calculating the ratio of the analyte response to the internal standard response, these effects are normalized, leading to a more accurate measurement.

-

Compensation for Sample Preparation Variability: Steps such as protein precipitation, liquid-liquid extraction, and evaporation can lead to analyte loss. The deuterated internal standard, being chemically identical, is subject to the same degree of loss during these procedures. The analyte/internal standard ratio remains constant, thus correcting for any inconsistencies in sample handling.

-

Normalization of Instrumental Variations: Fluctuations in injection volume and mass spectrometer performance can affect the signal intensity. The internal standard response will vary proportionally to the analyte response, canceling out these instrumental drifts when the ratio is used for quantification.

The Bioanalytical Imperative: Focusing on Thiorphan

Racecadotril is a prodrug, meaning it is pharmacologically inactive until it is metabolized in the body to its active form. Upon oral administration, Racecadotril is rapidly and extensively hydrolyzed to thiorphan, the potent inhibitor of the enkephalinase enzyme.[1] Pharmacokinetic studies have consistently shown that thiorphan is the predominant species detected in plasma, and its concentration-time profile is used to assess the bioavailability and pharmacokinetic parameters of Racecadotril.[1] Therefore, the development and validation of a robust bioanalytical method for thiorphan are paramount in the clinical development of Racecadotril.

Experimental Protocol: Quantification of Thiorphan in Human Plasma using LC-MS/MS with Thiorphan-d7 as an Internal Standard

This section outlines a typical experimental protocol for the quantification of thiorphan in human plasma, based on established methodologies.

1. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.

-

To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard, thiorphan-d7 (concentration is typically optimized during method development, e.g., 50 ng/mL).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase and inject an aliquot into the LC-MS/MS system.

2. Liquid Chromatography

Chromatographic separation is essential to resolve the analyte and internal standard from other endogenous plasma components.

-

Chromatographic Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm) is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve optimal separation.

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is generally used.

-

Column Temperature: The column is maintained at a constant temperature, typically around 40°C, to ensure reproducible retention times.

3. Mass Spectrometry

A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode is the instrument of choice for this application due to its high selectivity and sensitivity.

-

Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode is used. The choice of polarity depends on the chemical nature of the analyte and is optimized during method development.

-

Mass Transitions: Specific precursor-to-product ion transitions are monitored for both thiorphan and thiorphan-d7. These transitions are unique to each molecule and provide the basis for selective detection and quantification.

-

Thiorphan: The exact mass transitions would be determined during method development. For example, in negative ion mode, the deprotonated molecule [M-H]⁻ would be selected as the precursor ion, and a characteristic fragment ion would be monitored as the product ion.

-

Thiorphan-d7: The precursor ion will have a mass that is 7 Da higher than that of thiorphan due to the seven deuterium atoms. The fragmentation pattern will be similar to thiorphan, with the product ion also showing a corresponding mass shift if the deuterium atoms are not lost during fragmentation.

-

Data Presentation: Bioanalytical Method Validation Parameters

The following tables summarize typical validation parameters for a bioanalytical method for thiorphan using a deuterated internal standard, demonstrating the performance of the assay.

Table 1: Linearity and Sensitivity

| Parameter | Value |

| Linearity Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| LLOQ Precision (%CV) | < 20% |

| LLOQ Accuracy (%Bias) | ± 20% |

Table 2: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |

| Low QC | 3 | < 15% | < 15% | ± 15% | ± 15% |

| Medium QC | 100 | < 15% | < 15% | ± 15% | ± 15% |

| High QC | 400 | < 15% | < 15% | ± 15% | ± 15% |

Table 3: Recovery and Matrix Effect

| Parameter | Thiorphan | Thiorphan-d7 |

| Mean Extraction Recovery (%) | 85 - 95% | 85 - 95% |

| Matrix Factor | 0.95 - 1.05 | 0.95 - 1.05 |

| Internal Standard Normalized Matrix Factor | 0.98 - 1.02 | - |

Visualizations

Diagram 1: Bioanalytical Workflow

Caption: A typical workflow for the bioanalytical quantification of thiorphan in plasma.

Diagram 2: Principle of Deuterated Internal Standard in Mass Spectrometry

Caption: The role of a deuterated internal standard in normalizing analytical variability.

References

Solubility of Racecadotril-d5 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Racecadotril-d5, an isotopically labeled version of the antidiarrheal drug Racecadotril. Given the limited publicly available quantitative data for the deuterated form, this document primarily presents solubility data for non-deuterated Racecadotril as a close surrogate, alongside detailed experimental protocols relevant for determining solubility. This compound is frequently used as an internal standard for the quantification of Racecadotril in biological samples.[1]

Overview of Racecadotril

Racecadotril, also known as acetorphan, is a peripherally acting enkephalinase inhibitor.[2][3] It functions as a prodrug, rapidly hydrolyzing to its active metabolite, thiorphan.[4] Thiorphan inhibits the neprilysin (NEP) enzyme, which is responsible for breaking down endogenous enkephalins in the intestinal epithelium.[2][5] The resulting increase in local enkephalin levels leads to the activation of δ-opioid receptors, which in turn reduces intracellular cyclic AMP (cAMP) levels.[2][6] This cascade ultimately curtails the hypersecretion of water and electrolytes into the intestinal lumen, exerting a pure intestinal antisecretory effect without significantly affecting intestinal motility.[2][6]

Solubility Data

Quantitative solubility data for this compound is not widely available in published literature. Cayman Chemical notes that this compound is "slightly soluble" in DMSO and methanol.[1] However, extensive data exists for the parent compound, Racecadotril. As deuteration typically has a minimal impact on physicochemical properties like solubility in organic solvents, the data for Racecadotril serves as a strong reference point.

The following table summarizes the reported solubility of Racecadotril in various organic and aqueous systems.

| Solvent/Vehicle System | Solubility (mg/mL) | Temperature (°C) | Reference |

| Dimethyl Sulfoxide (DMSO) | ~ 30 | Not Specified | [5] |

| Dimethyl Sulfoxide (DMSO) | 77 | 25 | [3] |

| Dimethylformamide (DMF) | ~ 30 | Not Specified | [5] |

| Ethanol | ~ 10 | Not Specified | [5] |

| Ethanol | 77 | 25 | [3] |

| Dichloromethane (DCM) | Highest among tested solvents* | Not Specified | [7] |

| Polyethylene Glycol 200 (PEG 200) | 10.4 | Not Specified | [8][9] |

| Methanol | Freely Soluble** | Not Specified | [10][11] |

| Acetonitrile | Soluble | Not Specified | [10] |

| Water (Aqueous Solubility) | 0.00176 | Not Specified | [8][9][12] |

| DMSO:PBS (pH 7.2) 1:6 Solution | ~ 0.16 | Not Specified | [5] |

*Qualitative assessment from the study, which identified DCM as the "good solvent" and water as the "poor solvent".[7] **The term "Freely Soluble" is used in the literature without a specific quantitative value.[10][11]

Experimental Protocols for Solubility Determination

Determining the solubility of a compound like this compound involves establishing equilibrium between the dissolved and undissolved substance in a solvent and then quantifying the concentration of the dissolved analyte.

Shake-Flask Method

The shake-flask method is a standard and widely used technique for solubility determination.[8]

Methodology:

-

Preparation: An excess amount of this compound solid is added to a vial containing a known volume of the selected organic solvent.

-

Equilibration: The vial is sealed to prevent solvent evaporation and agitated in a constant temperature shaker or water bath for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand, or it is centrifuged/filtered (using a filter compatible with the solvent) to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully withdrawn, diluted as necessary with a suitable mobile phase, and the concentration of dissolved this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).[13][14]

Analytical Quantification by Reverse-Phase HPLC/UPLC

A validated chromatographic method is essential for accurately measuring the concentration of the dissolved drug.

Example HPLC/UPLC Parameters (based on methods for Racecadotril):

-

System: Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system.[13][14]

-

Column: A reverse-phase C18 column is commonly used.[13][14]

-

Mobile Phase: A mixture of an organic solvent and an aqueous buffer is typical. For example, a common mobile phase consists of acetonitrile and water or a phosphate buffer.[13][14] A ratio of acetonitrile to water (e.g., 70:30 v/v) has been successfully used.[13][15]

-

Flow Rate: A typical flow rate is between 0.7 mL/min and 1.0 mL/min.[13][14]

-

Detection: UV detection at a wavelength around 220-230 nm is suitable for Racecadotril.[13][14]

-

Quantification: The concentration is determined by comparing the peak area of the analyte in the sample to a standard curve generated from solutions of known this compound concentrations.

Visualization of Mechanism of Action

Racecadotril's therapeutic effect is achieved through the inhibition of enkephalinase, which prolongs the action of endogenous enkephalins.[4] The following diagram illustrates this signaling pathway.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Racecadotril - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. What is the mechanism of Racecadotril? [synapse.patsnap.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Racecadotril in the management of diarrhea: an underestimated therapeutic option? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. openaccess.gedik.edu.tr [openaccess.gedik.edu.tr]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. go.drugbank.com [go.drugbank.com]

- 13. bezmialemscience.org [bezmialemscience.org]

- 14. ijpsonline.com [ijpsonline.com]

- 15. researchgate.net [researchgate.net]

Isotopic Purity of Racecadotril-d5 for Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Racecadotril-d5, a critical internal standard for quantitative mass spectrometry-based bioanalytical assays. Ensuring the isotopic purity of deuterated standards is paramount for the accuracy and reliability of pharmacokinetic and metabolic studies. This document outlines the methodologies for determining isotopic enrichment, presents typical purity data, and illustrates the metabolic pathway of Racecadotril.

Introduction to Racecadotril and its Deuterated Analog

Racecadotril is an orally active enkephalinase inhibitor used as an antidiarrheal agent. It is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, thiorphan, which exerts the therapeutic effect by preventing the degradation of endogenous enkephalins.[1][2][3][4]

This compound is a stable isotope-labeled version of Racecadotril, where five hydrogen atoms on the phenyl group have been replaced with deuterium. This mass shift allows it to be used as an ideal internal standard in liquid chromatography-mass spectrometry (LC-MS) assays for the quantification of Racecadotril and its metabolites in biological matrices.[5][6][7][8] The high isotopic purity of the internal standard is crucial to prevent cross-contribution to the analyte signal, which could compromise the accuracy of the quantification.

Quantitative Analysis of Isotopic Purity

The isotopic purity of this compound is determined by mass spectrometry, which separates and quantifies the different isotopologues present in the material. The primary goal is to determine the percentage of the desired d5 species and to quantify the presence of less-deuterated (d0-d4) and over-deuterated species.

Isotopic Distribution Data

While specific batch data may vary, a typical high-quality batch of this compound will exhibit an isotopic purity of ≥99% for all deuterated forms (d1-d5).[5] The following table summarizes a representative isotopic distribution for this compound.

| Isotopologue | Mass Shift | Representative Abundance (%) |

| d0 (Unlabeled) | +0 | < 0.1 |

| d1 | +1 | < 0.1 |

| d2 | +2 | < 0.2 |

| d3 | +3 | < 0.5 |

| d4 | +4 | < 2.0 |

| d5 | +5 | > 97.0 |

Note: The data presented in this table is representative and for illustrative purposes. For lot-specific isotopic distribution, please refer to the Certificate of Analysis provided by the manufacturer.

Experimental Protocols for Isotopic Purity Determination

The determination of the isotopic purity of this compound is typically performed using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC).

Sample Preparation

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Working Solution: Dilute the stock solution with the initial mobile phase to a final concentration suitable for LC-MS analysis (e.g., 1 µg/mL).

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation of Racecadotril from potential impurities.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

MS System: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Mode: Full scan from m/z 100-500.

-

Data Analysis: Extract the ion chromatograms for the [M+H]+ ions of each isotopologue (d0 to d5). Integrate the peak areas for each extracted ion chromatogram. The relative percentage of each isotopologue is calculated by dividing the peak area of that isotopologue by the sum of the peak areas of all isotopologues.

Visualizations

Experimental Workflow for Isotopic Purity Determination

Caption: Workflow for determining the isotopic purity of this compound.

Metabolic Pathway of Racecadotril

Caption: Metabolic activation of Racecadotril to Thiorphan.

Conclusion

The isotopic purity of this compound is a critical parameter for its use as an internal standard in quantitative bioanalysis. A thorough characterization of the isotopic distribution by high-resolution mass spectrometry is essential to ensure the accuracy and reliability of analytical data. The methodologies and information presented in this guide provide a framework for researchers and scientists to understand, evaluate, and implement the use of this compound in their studies. For the most accurate results, it is always recommended to consult the lot-specific certificate of analysis provided by the manufacturer.

References

- 1. researchgate.net [researchgate.net]

- 2. Racecadotril - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Racecadotril? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | CAS 1246815-11-1 | LGC Standards [lgcstandards.com]

- 7. This compound - Acanthus Research [acanthusresearch.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

Navigating the Stability of Racecadotril-d5: A Technical Guide for Researchers

An in-depth exploration of the stability, storage, and analytical methodologies for Racecadotril-d5, a critical internal standard in pharmacokinetic and drug metabolism studies.

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. While specific stability data for the deuterated analog is not extensively available in published literature, this document extrapolates from robust stability studies performed on its non-deuterated counterpart, Racecadotril. This information is crucial for researchers, scientists, and drug development professionals to ensure the integrity and accuracy of analytical measurements.

Recommended Storage and Stability Profile

The stability of this compound is paramount for its use as an internal standard in quantitative analysis. Based on available data for Racecadotril and general recommendations for deuterated standards, the following storage and stability information is provided.

Storage Conditions:

For long-term storage, this compound should be kept at -20°C.[1] Short-term storage at room temperature is also possible, with stock solutions demonstrating stability for up to 7 days.[2] For extended periods, solutions are stable for approximately 29 days when stored at +4°C.[2] It is recommended to store the compound in a cool, dry place away from direct sunlight.[3]

Stability Summary:

Racecadotril has been shown to be susceptible to degradation under certain conditions, particularly hydrolysis and oxidation. Forced degradation studies on Racecadotril provide valuable insights into the potential degradation pathways of this compound.

| Stress Condition | Reagents and Conditions | Observed Degradation | Reference |

| Acidic Hydrolysis | 0.1N HCl | Extensive Degradation (11.4%) | [4][5][6] |

| Alkaline Hydrolysis | 0.1N NaOH | Extensive Degradation (28.4%) | [4][5][6] |

| Oxidative Stress | 3% H₂O₂ | Significant Degradation (5.8%) | [5][6] |

| Photolytic Stress | Direct Sunlight (6 hours) | Moderate Degradation (6.5%) | [5][6] |

| Thermal Stress | Heat | Stable | [4][5][6] |

Degradation Pathways and Products

Forced degradation studies on Racecadotril have identified several degradation products (DPs).[4] The primary degradation pathways involve hydrolysis of the ester and thioester linkages. Under acidic and alkaline conditions, the ester moiety of Racecadotril is hydrolyzed, leading to the formation of the active metabolite, thiorphan, and other related substances. Oxidative conditions can also lead to the formation of sulfoxides and other oxidation products. It is important to note that the use of methanol as a co-solvent in degradation studies can lead to the formation of pseudo-degradation products.[4][7]

Mechanism of Action: Signaling Pathway

Racecadotril is a prodrug that is rapidly converted to its active metabolite, thiorphan.[8][9][10] Thiorphan inhibits the enzyme neutral endopeptidase (NEP), also known as enkephalinase, which is responsible for the breakdown of endogenous enkephalins.[8][11] By preventing the degradation of enkephalins, their local concentration in the gastrointestinal tract increases.[8] These enkephalins then bind to δ-opioid receptors on enterocytes, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[10] This ultimately results in a decrease in the intestinal hypersecretion of water and electrolytes, which is the primary mechanism of its anti-diarrheal effect.[3][8][11]

Mechanism of action of Racecadotril.

Experimental Protocols for Stability Testing

The following are generalized experimental protocols for conducting forced degradation studies on Racecadotril, which can be adapted for this compound. These protocols are based on methodologies described in the scientific literature.[4][5][6][12][13][14][15]

Preparation of Stock and Sample Solutions

-

Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

-

Working Solutions: Dilute the stock solution with the same solvent to prepare working solutions of appropriate concentrations for analysis.

Forced Degradation Studies

-

Acidic Hydrolysis: Treat the drug solution with 0.1N HCl at room temperature or elevated temperature for a specified period. Neutralize the solution with 0.1N NaOH before analysis.

-

Alkaline Hydrolysis: Treat the drug solution with 0.1N NaOH at room temperature. Neutralize the solution with 0.1N HCl before analysis.

-

Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature for a specified period.

-

Photolytic Degradation: Expose the drug solution or solid drug powder to direct sunlight or a photostability chamber for a defined duration.

-

Thermal Degradation: Keep the solid drug powder or drug solution in a hot air oven at a specified temperature (e.g., 60-80°C) for a certain period.

Analytical Method

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), should be used to separate the parent drug from its degradation products.

Example HPLC Method:

-

Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile, methanol, and water, with or without a pH modifier like acetic acid. A common mobile phase composition is acetonitrile:methanol:water:acetic acid (52:28:20:0.1, v/v/v/v).[12][13]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 232 nm.[12]

-

Injection Volume: 20 µL.

Workflow for stability testing of this compound.

Conclusion

While specific stability data for this compound is limited, the extensive research on Racecadotril provides a strong foundation for understanding its stability profile. Proper storage at -20°C for long-term use is recommended to maintain its integrity as an internal standard. The provided experimental protocols and analytical methods offer a robust framework for researchers to conduct their own stability assessments and ensure the reliability of their analytical data. As with any analytical standard, it is crucial to handle and store this compound according to the manufacturer's recommendations and to perform periodic checks to confirm its purity and concentration.

References

- 1. This compound - Nordic Biosite [nordicbiosite.com]

- 2. bezmialemscience.org [bezmialemscience.org]

- 3. Racecadotril: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 4. Forced degradation study of racecadotril: Effect of co-solvent, characterization of degradation products by UHPLC-Q-TOF-MS/MS, NMR and cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sujo.usindh.edu.pk [sujo.usindh.edu.pk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Racecadotril? [synapse.patsnap.com]

- 9. youtube.com [youtube.com]

- 10. Racecadotril in the management of diarrhea: an underestimated therapeutic option? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Racecadotril - Wikipedia [en.wikipedia.org]

- 12. Stability-indicating methods for the determination of racecadotril in the presence of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. bezmialemscience.org [bezmialemscience.org]

- 15. tsijournals.com [tsijournals.com]

Understanding the Prodrug Nature of Racecadotril and its Metabolites: A Technical Guide

Introduction

Racecadotril, also known as acetorphan, is a potent and peripherally-acting antidiarrheal agent.[1] Unlike traditional opioid-based antidiarrheals that primarily reduce intestinal motility, racecadotril exerts its therapeutic effect through a distinct antisecretory mechanism.[1][2] A critical aspect of its pharmacology is its nature as a prodrug. Following oral administration, racecadotril is rapidly absorbed and extensively metabolized into its pharmacologically active metabolite, thiorphan.[3][4][5] This guide provides an in-depth examination of the metabolic activation of racecadotril, the mechanism of action of its key metabolite, and the experimental methodologies used to characterize these processes.

Metabolic Conversion of Racecadotril

Racecadotril itself is a relatively weak inhibitor of its target enzyme.[1][3] Its clinical efficacy is almost entirely dependent on its rapid and efficient hydrolysis to thiorphan ((RS)-N-(1-oxo-2-(mercaptomethyl)-3-phenylpropyl)glycine).[4][6] This conversion is a crucial first step in its pharmacological activity.

The metabolic cascade begins with the hydrolysis of the ester group in racecadotril to form thiorphan.[4] A moderately active intermediate, S-acetylthiorphan, is also formed during this process.[1][7] Thiorphan is the principal active moiety responsible for the therapeutic effect.[1] Subsequently, thiorphan is further metabolized into inactive compounds, such as S-methylthiorphan and its sulfoxide derivative, which are then primarily eliminated via the kidneys.[1][4]

Mechanism of Action: Enkephalinase Inhibition

The active metabolite, thiorphan, functions as a potent inhibitor of neutral endopeptidase (NEP), also known as enkephalinase (EC 3.4.24.11).[3][8] This enzyme is a membrane-bound zinc metallopeptidase located in various tissues, including the epithelium of the small intestine.[4][6]

Enkephalinase is responsible for the rapid degradation of endogenous opioid peptides, specifically enkephalins.[2] By inhibiting this enzyme, thiorphan protects circulating enkephalins from breakdown, thereby prolonging their physiological action at enkephalinergic synapses.[4][6] These elevated levels of enkephalins then bind to delta (δ)-opioid receptors on intestinal epithelial cells.[1][9]

Activation of δ-opioid receptors triggers a downstream signaling cascade that inhibits the enzyme adenylyl cyclase.[1] This leads to a decrease in intracellular concentrations of cyclic AMP (cAMP), a key second messenger involved in regulating ion and water transport.[1] The net result is a reduction in the pathological hypersecretion of water and electrolytes into the intestinal lumen, which is the hallmark of acute diarrhea, without affecting basal secretion or intestinal transit time.[2][4][8]

Quantitative Data Summary

The conversion of racecadotril to thiorphan is reflected in their respective potencies and pharmacokinetic profiles.

Table 1: Inhibitory Potency against Enkephalinase

| Compound | Potency Metric | Value (nM) | Reference |

|---|---|---|---|

| Racecadotril | Ki | 4500 | [3] |

| Thiorphan | Ki | 6.1 | [3] |

| Thiorphan | IC50 | 1.8 | [3] |

| Acetyl-thiorphan | IC50 | 316 |[3] |

Table 2: Pharmacokinetic Parameters in Humans (Oral Administration)

| Parameter | Racecadotril | Thiorphan (from Racecadotril) | Reference |

|---|---|---|---|

| Tmax (Time to Peak Plasma Conc.) | ~60 min | ~1.35 - 2.5 hours | [3][4] |

| Cmax (Peak Plasma Conc.) | Not specified | 520 ng/mL (from 200 mg dose) | [3] |

| t1/2 (Elimination Half-life) | ~3 hours (as NEP inhibition) | ~6.14 hours | [1][3] |

| Plasma Protein Binding | Not specified | ~90% |[1][4] |

Experimental Protocols

1. In Vitro Enkephalinase Inhibition Assay

This experiment is designed to determine the inhibitory potency (IC50/Ki) of test compounds like racecadotril and thiorphan.

-

Materials:

-

Purified neutral endopeptidase (NEP) from a source such as rat kidney or brain.[3]

-

Fluorogenic substrate for NEP (e.g., Suc-Ala-Ala-Phe-AMC).

-

Test compounds (Racecadotril, Thiorphan) dissolved in a suitable solvent (e.g., DMSO).

-

Assay buffer (e.g., Tris-HCl).

-

96-well microplate reader (fluorescence).

-

-

Methodology:

-

A solution of purified NEP enzyme is pre-incubated in the assay buffer.

-

Serial dilutions of the test compounds (inhibitors) are added to the wells of a microplate.

-

The enzyme solution is added to the wells containing the inhibitors and incubated for a defined period (e.g., 15 minutes) to allow for binding.[3]

-

The reaction is initiated by adding the fluorogenic substrate.

-

The plate is incubated at 37°C, and the increase in fluorescence (resulting from substrate cleavage) is measured over time using a microplate reader.

-

The rate of reaction is calculated for each inhibitor concentration.

-

Data are plotted as percent inhibition versus inhibitor concentration, and the IC50 value is determined using non-linear regression analysis.

-

2. In Vivo Pharmacokinetic (PK) Study Workflow

This protocol outlines the steps to determine the pharmacokinetic profile of racecadotril and thiorphan in an animal model (e.g., rats, dogs) or human volunteers.[3][10][11]

-

Methodology:

-

Subject Selection: Healthy subjects (animal or human) are selected based on inclusion/exclusion criteria.[11]

-

Drug Administration: A single oral dose of racecadotril is administered.[3][10]

-

Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24 hours post-dose).[11]

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen (-20°C or -80°C) until analysis.

-

Sample Analysis: Plasma concentrations of racecadotril and its metabolite, thiorphan, are quantified using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][10]

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key PK parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t1/2 using non-compartmental analysis.[10]

-

Racecadotril exemplifies a successful prodrug strategy. Its formulation as an ester allows for rapid absorption, followed by swift in vivo hydrolysis to the highly potent enkephalinase inhibitor, thiorphan. This targeted delivery of the active moiety to the systemic circulation ensures a potent and selective antisecretory effect directly at the site of action in the intestinal epithelium. Understanding this metabolic activation is fundamental to appreciating the pharmacodynamic and pharmacokinetic profile that makes racecadotril an effective and well-tolerated treatment for acute diarrhea.

References

- 1. Racecadotril - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Racecadotril? [synapse.patsnap.com]

- 3. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assets.hpra.ie [assets.hpra.ie]

- 5. racecadotril | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 6. QbD : Products Details [qbdpharmaceuticals.com]

- 7. researchgate.net [researchgate.net]

- 8. A comprehensive review of the pharmacodynamics, pharmacokinetics, and clinical effects of the neutral endopeptidase inhibitor racecadotril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. db.cngb.org [db.cngb.org]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Application Notes and Protocols for the LC-MS/MS Analysis of Racecadotril's Active Metabolite, Thiorphan, using Racecadotril-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Racecadotril is a potent and peripherally acting enkephalinase inhibitor used for the treatment of acute diarrhea.[1] It functions as a prodrug, meaning it is rapidly hydrolyzed in vivo to its active metabolite, thiorphan.[2][3] Thiorphan exerts its therapeutic effect by preventing the degradation of endogenous enkephalins.[4] These enkephalins then act on δ-opioid receptors in the intestinal epithelium, leading to a reduction in the secretion of water and electrolytes into the intestinal lumen without affecting intestinal motility.[1][4]

For pharmacokinetic and bioequivalence studies, accurate and robust quantification of the active metabolite, thiorphan, in biological matrices is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and selectivity.[2] The use of a stable isotope-labeled internal standard is crucial for achieving high precision and accuracy, as it effectively compensates for variations in sample preparation, injection volume, and matrix effects.[5] Racecadotril-d5 is an ideal internal standard for this application as it is administered as the prodrug and is metabolized to thiorphan-d5, ensuring it behaves nearly identically to the analyte throughout the entire analytical process.

Signaling Pathway of Racecadotril

Racecadotril is converted to its active metabolite, thiorphan, which inhibits the enzyme enkephalinase. This inhibition prevents the breakdown of endogenous enkephalins. Elevated levels of enkephalins lead to increased activation of δ-opioid receptors on enterocytes. This activation inhibits adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels ultimately reduce the hypersecretion of water and electrolytes into the intestine, thus alleviating diarrhea.[1][4][6]

Caption: Mechanism of action of Racecadotril.

Experimental Workflow for LC-MS/MS Analysis

The analytical workflow involves spiking the biological matrix (e.g., plasma) with the this compound internal standard, followed by protein precipitation to remove macromolecules. The resulting supernatant is then injected into the LC-MS/MS system for separation and quantification.

References

- 1. Thiorphan | C12H15NO3S | CID 3132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Quantitation of thiorphan in human plasma using LC-MS/MS and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sciex.com [sciex.com]

- 6. Determination of thiorphan, a racecadotril metabolite, in human plasma by LC-MS/MS and its application to a bioequivalence study in Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Development of a Validated LC-MS/MS Method for the Quantification of Thiorphan in Human Plasma Using Racecadotril-d5 as an Internal Standard

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Racecadotril is a potent and specific enkephalinase inhibitor used for the treatment of acute diarrhea. It is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, thiorphan.[1] Thiorphan exerts its anti-secretory effect by preventing the degradation of endogenous enkephalins in the gastrointestinal tract. Accurate and reliable quantification of thiorphan in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note describes a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of thiorphan in human plasma, utilizing Racecadotril-d5 as a stable isotope-labeled internal standard.

Metabolic Pathway

Racecadotril undergoes rapid hydrolysis to its active metabolite, thiorphan. This biotransformation is a key step in the drug's mechanism of action.

Caption: Metabolic conversion of Racecadotril to Thiorphan.

Experimental Workflow

The analytical method involves a straightforward protein precipitation step for sample preparation, followed by rapid chromatographic separation and highly selective detection using tandem mass spectrometry.

Caption: LC-MS/MS analytical workflow.

Protocols

Materials and Reagents

-

Thiorphan reference standard (≥98% purity)

-

This compound internal standard (≥99% deuterated forms)[2]

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant)

Stock and Working Solutions

-

Thiorphan Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of thiorphan in 10 mL of acetonitrile.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of acetonitrile.

-

Working Solutions: Prepare serial dilutions of the thiorphan stock solution with a mixture of acetonitrile and water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a concentration of 100 ng/mL in the same diluent.

Sample Preparation

-

Label polypropylene microcentrifuge tubes for calibration standards, QCs, and unknown samples.

-

To 100 µL of plasma, add 10 µL of the this compound working solution (100 ng/mL).

-

For calibration standards and QCs, add the corresponding spiking solution. For unknown samples, add 10 µL of the diluent.

-

Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Condition |

| LC System | UPLC System |

| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | See Table 1 |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 2.0 | 90 |

| 2.5 | 90 |

| 2.6 | 10 |

| 4.0 | 10 |

Mass Spectrometry

| Parameter | Condition |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 2 |

| Ion Source Temp. | 500°C |

| Ion Spray Voltage | 5500 V |

Table 2: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwelling Time (ms) | Collision Energy (V) |

| Thiorphan | 252.1 | 109.1 | 100 | 25 |

| This compound | 391.2 | 299.1 | 100 | 20 |

Method Validation Summary

The method was validated according to regulatory guidelines. The following parameters were assessed:

Table 3: Linearity and Sensitivity

| Parameter | Result |

| Linearity Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

Table 4: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 1 | < 15 | < 15 | 85 - 115 |

| Low | 3 | < 15 | < 15 | 85 - 115 |

| Medium | 100 | < 15 | < 15 | 85 - 115 |

| High | 400 | < 15 | < 15 | 85 - 115 |

Table 5: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 3 | > 85 | 90 - 110 |

| High | 400 | > 85 | 90 - 110 |

Stability

Thiorphan was found to be stable in human plasma under various storage and handling conditions, including short-term bench-top stability, long-term freezer stability, and freeze-thaw cycles.

Conclusion

This application note presents a robust, sensitive, and specific LC-MS/MS method for the quantification of thiorphan in human plasma using this compound as an internal standard. The simple protein precipitation sample preparation and rapid chromatographic runtime make this method suitable for high-throughput analysis in a regulated bioanalytical laboratory. The method has been successfully validated and can be confidently applied to pharmacokinetic and bioequivalence studies of racecadotril.

References

Application Notes and Protocols for Bioanalytical Method Development of Racecadotril

Introduction

Racecadotril, an enkephalinase inhibitor, is an antisecretory drug prescribed for the treatment of acute diarrhea. It is a prodrug that is rapidly hydrolyzed to its active metabolite, thiorphan.[1] Thiorphan exerts its therapeutic effect by preventing the degradation of endogenous enkephalins, which in turn inhibit intestinal hypersecretion of water and electrolytes.[2][3] Accurate quantification of Racecadotril and thiorphan in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[4] This document provides detailed application notes and protocols for the bioanalytical method development and validation for the quantification of Racecadotril and its active metabolite, thiorphan, in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Mechanism of Action

Racecadotril reduces the hypersecretion of water and electrolytes into the intestine.[5] Its active metabolite, thiorphan, inhibits the enzyme enkephalinase, which is responsible for breaking down enkephalins.[2] This leads to an increased concentration of enkephalins in the gut, which then act on delta-opioid receptors to reduce intracellular cyclic AMP (cAMP) levels, ultimately decreasing intestinal secretion.[1]

References

- 1. Racecadotril in the management of diarrhea: an underestimated therapeutic option? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Racecadotril? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Racecadotril - Wikipedia [en.wikipedia.org]

Application of Racecadotril-d5 in Pediatric Pharmacokinetic Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Racecadotril is an oral enkephalinase inhibitor used for the symptomatic treatment of acute diarrhea. It is a prodrug that is rapidly hydrolyzed to its active metabolite, thiorphan, which exerts its anti-secretory effect by preventing the degradation of endogenous enkephalins in the gastrointestinal tract. This leads to a reduction in the secretion of water and electrolytes into the intestinal lumen without affecting intestinal motility. The use of a stable isotope-labeled internal standard, such as Racecadotril-d5, is crucial for the accurate quantification of racecadotril and its metabolites in biological matrices during pharmacokinetic studies, particularly in the pediatric population where sample volumes are often limited and high analytical sensitivity is required.

Mechanism of Action

Racecadotril's therapeutic effect is mediated by its active metabolite, thiorphan. Thiorphan inhibits the enzyme neutral endopeptidase (NEP), also known as enkephalinase, which is located on the brush border of the small intestine. By inhibiting NEP, thiorphan prevents the breakdown of endogenous enkephalins. These enkephalins then bind to delta-opioid receptors on enterocytes, which in turn reduces intracellular cyclic adenosine monophosphate (cAMP) levels. The decrease in cAMP leads to a reduction in the secretion of water and electrolytes into the intestinal lumen, thus controlling diarrhea.[1]

Metabolic Pathway

Racecadotril is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism to its active metabolite, thiorphan. Thiorphan is then further metabolized to inactive metabolites, primarily S-methylthiorphan and its sulfoxide, which are then excreted mainly through the kidneys.

Pharmacokinetic Profile

| Parameter | Thiorphan (Active Metabolite) in Adults | Reference |

| Tmax (Time to Peak Plasma Concentration) | ~1 hour | [2] |

| Cmax (Maximum Plasma Concentration) | Varies with dose | [2] |

| t1/2 (Elimination Half-life) | ~3 hours | [2] |

| Protein Binding | 90% | [2] |

| Excretion | Primarily renal | [2] |

Note: The development of a validated bioanalytical method using a deuterated internal standard like this compound or Thiorphan-d7 is essential to accurately determine these parameters in different pediatric age groups.

Experimental Protocol: Quantification of Thiorphan in Pediatric Plasma using LC-MS/MS

This protocol is based on established methods for the quantification of thiorphan in human plasma and is adapted for pediatric pharmacokinetic studies, emphasizing the use of a deuterated internal standard.

Objective

To develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of thiorphan, the active metabolite of racecadotril, in pediatric human plasma using a deuterated internal standard (e.g., Thiorphan-d7).

Materials and Reagents

-

Thiorphan reference standard

-

Thiorphan-d7 (or other suitable deuterated internal standard)

-

Human plasma (drug-free, pediatric if available)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

Instrumentation

-

Liquid Chromatography system (e.g., Agilent, Waters, Shimadzu)

-

Tandem Mass Spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher, Agilent)

-

Analytical column (e.g., C18 or a suitable alternative)

Standard Solutions Preparation

-

Primary Stock Solutions: Prepare individual stock solutions of thiorphan and Thiorphan-d7 in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the thiorphan stock solution in 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard (IS) Working Solution: Dilute the Thiorphan-d7 stock solution to a final concentration of 100 ng/mL in 50:50 (v/v) methanol:water.

Sample Preparation (Protein Precipitation)

The protein precipitation method is suitable for small plasma volumes typically obtained in pediatric studies.

LC-MS/MS Method Parameters

The following are suggested starting parameters that should be optimized for the specific instrumentation used.

| Parameter | Suggested Condition |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 3 min, hold for 1 min, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Thiorphan: To be optimizedThiorphan-d7: To be optimized |

| Collision Energy | To be optimized for each transition |

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

-

Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.

-

Linearity and Range: A calibration curve with at least six non-zero concentrations, demonstrating a linear relationship between concentration and response.

-

Accuracy and Precision: Intra- and inter-day accuracy and precision evaluated at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), low, medium, and high QC samples).

-

Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.

-

Recovery: Extraction efficiency of the analyte and IS from the plasma matrix.

-

Stability: Stability of the analyte in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage).

Conclusion

The use of this compound or a deuterated analog of its active metabolite, thiorphan, as an internal standard is indispensable for conducting high-quality pediatric pharmacokinetic studies. The detailed protocol provided herein offers a robust framework for the development and validation of a bioanalytical method suitable for the analysis of pediatric samples. Accurate pharmacokinetic data from such studies are essential for optimizing dosing regimens and ensuring the safe and effective use of racecadotril in children. Further research is warranted to establish a comprehensive pharmacokinetic profile of racecadotril and thiorphan across different pediatric age groups.

References

- 1. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Racecadotril in the treatment of acute diarrhea in children: a systematic, comprehensive review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

Application of Racecadotril-d5 in Preclinical Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Racecadotril, an enkephalinase inhibitor, is a prodrug that is rapidly converted to its active metabolite, thiorphan. It is utilized in the treatment of acute diarrhea. In preclinical drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is crucial. Racecadotril-d5, a deuterium-labeled analog of Racecadotril, serves as an invaluable tool, primarily as an internal standard (IS) for the quantitative analysis of Racecadotril in biological matrices by liquid chromatography-mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is best practice in bioanalysis as it co-elutes with the analyte, thereby compensating for variations in sample processing, matrix effects, and instrument response.

This document provides detailed application notes and protocols for the use of this compound in preclinical drug metabolism studies, including in vivo pharmacokinetic (PK) and in vitro metabolism assays.

Metabolic Pathway of Racecadotril

Racecadotril undergoes rapid and extensive metabolism to its active metabolite, thiorphan, through hydrolysis. Thiorphan is then further metabolized to inactive products.

Application Notes and Protocols for the Mass Spectrometric Detection of Racecadotril-d5

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Racecadotril-d5 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a deuterated internal standard for Racecadotril, an antidiarrheal drug. The methodologies outlined below are intended to serve as a comprehensive guide for researchers in drug metabolism, pharmacokinetics, and bioanalytical studies.

Introduction

Racecadotril is a prodrug that is rapidly hydrolyzed to its active metabolite, thiorphan, an enkephalinase inhibitor. For accurate quantification of Racecadotril in biological matrices, a stable isotope-labeled internal standard such as this compound is crucial. This application note details the optimized mass spectrometry settings and a robust LC-MS/MS protocol for the sensitive and selective detection of Racecadotril and this compound.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting Racecadotril from plasma or serum samples.

Materials:

-

Human plasma or serum samples

-

Racecadotril and this compound stock solutions (in methanol or acetonitrile)

-

Acetonitrile (HPLC grade), chilled at -20°C

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Protocol:

-

Pipette 100 µL of plasma/serum sample into a 1.5 mL microcentrifuge tube.

-

Add the appropriate volume of this compound internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to the sample.

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or an HPLC vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable for the separation of Racecadotril and its internal standard.

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Setting |

| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | See Table 2 for a typical gradient profile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Typical LC Gradient Profile

| Time (min) | % Mobile Phase B |

| 0.0 | 30 |

| 1.0 | 95 |

| 2.5 | 95 |

| 2.6 | 30 |

| 4.0 | 30 |

Mass Spectrometry (MS)

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI) is recommended for the detection of Racecadotril and this compound.

Rationale for MRM Transitions:

-

Racecadotril: The precursor ion will be the protonated molecule [M+H]⁺, which has a mass-to-charge ratio (m/z) of 386.1. Based on its structure, a major fragmentation pathway involves the cleavage of the ester bond, leading to the loss of the benzyl group and the formation of a characteristic product ion.

-

This compound: The deuterium atoms are located on the phenyl ring of the benzyl ester group. Therefore, the precursor ion [M+H]⁺ will have an m/z of 391.1. The fragmentation will follow a similar pathway to the unlabeled compound.

Table 3: Mass Spectrometry Parameters

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Table 4: MRM Transitions and Optimized Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| Racecadotril | 386.1 | 278.1 | 100 | 30 | 15 |

| Racecadotril | 386.1 | 108.1 | 100 | 30 | 25 |

| This compound | 391.1 | 278.1 | 100 | 30 | 15 |

| This compound | 391.1 | 113.1 | 100 | 30 | 25 |

Note: The cone voltage and collision energy values are starting points and should be optimized for the specific instrument being used.

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound analysis.

Logical Relationship of Analytes

Caption: Analyte relationship for quantitative analysis.

Data Presentation

The quantitative data for the LC-MS/MS method is summarized in the tables within the "Experimental Protocols" section. These tables provide a clear and structured overview of the recommended parameters for easy comparison and implementation.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of Racecadotril using this compound as an internal standard. The described sample preparation, liquid chromatography, and mass spectrometry settings offer a reliable starting point for researchers. Method validation according to regulatory guidelines is recommended before application to clinical or preclinical studies.

Troubleshooting & Optimization

Addressing isotopic exchange in Racecadotril-d5 during sample processing

Welcome to the technical support center for Racecadotril-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential isotopic exchange during sample processing.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

A: Isotopic exchange is a process where an isotope in a labeled compound, such as deuterium (d) in this compound, is replaced by a protium (hydrogen) atom from the surrounding environment (e.g., solvents, reagents, or biological matrix). This can compromise the accuracy of quantitative analyses that rely on a stable isotope-labeled internal standard, as it leads to an underestimation of the analyte concentration. The use of deuterated internal standards can sometimes lead to the reporting of erroneous results if the stability of the deuterium label is not validated.[1]

Q2: What are the primary factors that can induce isotopic exchange in this compound?

A: The stability of the deuterium labels in this compound can be influenced by several factors during sample processing:

-

pH: Exposure to strongly acidic or basic conditions can catalyze the exchange of deuterium atoms with protons.[2] Racecadotril itself has been shown to degrade significantly under acidic and basic stress conditions.[3][4]

-

Temperature: Elevated temperatures can increase the rate of chemical reactions, including isotopic exchange.

-

Sample Matrix: Components within biological matrices, such as enzymes or reactive small molecules, can potentially contribute to the exchange process. The complexity of the matrix can influence the stability of deuterated standards.

-

Solvent: The type of solvent used and the presence of protic solvents (e.g., water, methanol) are critical.

Q3: How can I minimize isotopic exchange during my experiments?

A: To minimize isotopic exchange, it is crucial to control the sample processing conditions. Key recommendations include:

-

Maintain Neutral pH: Whenever possible, keep the sample and extraction solvents at a neutral or near-neutral pH.

-

Low Temperature: Perform all sample preparation steps at low temperatures (e.g., on an ice bath) to reduce the rate of exchange.

-

Minimize Processing Time: Keep the time between sample collection and analysis as short as possible.

-

Spike Internal Standard Late: Add the this compound internal standard as late as possible in the sample preparation workflow, just before the final extraction step, to minimize its exposure to potentially harsh conditions.

-

Use Aprotic Solvents: Where feasible, use aprotic solvents for extraction and reconstitution.

Q4: Are there any analytical techniques that are less susceptible to issues with isotopic exchange?

A: While careful sample handling is the primary way to mitigate isotopic exchange, the choice of analytical methodology can also play a role. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive technique for the quantification of Racecadotril and its metabolites.[5] When developing an LC-MS/MS method, it is important to validate the stability of the deuterated internal standard under the specific analytical conditions used.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| High variability in analytical results | Isotopic exchange of this compound may be occurring inconsistently across samples. | Review your sample preparation protocol. Ensure consistent timing, temperature, and pH across all samples. Prepare fresh stock solutions of this compound regularly. |

| Underestimation of Racecadotril concentration | Loss of the deuterium label on this compound leads to a lower internal standard signal, causing a falsely high analyte-to-internal standard ratio and thus an underestimation of the analyte concentration. | Optimize the sample processing conditions to be milder (neutral pH, low temperature). Consider spiking the internal standard later in the procedure. |

| Appearance of an unlabeled Racecadotril peak in blank samples spiked only with this compound | This is a strong indicator of in-source fragmentation or significant isotopic exchange during sample processing or analysis. | Check the mass spectrometer source conditions to minimize in-source fragmentation. Re-evaluate the entire sample handling and preparation procedure for potential causes of exchange. |

| Poor linearity in the calibration curve | Interference from naturally occurring isotopes of Racecadotril in the internal standard channel, or variable isotopic exchange.[6] | Ensure that the concentration of the internal standard is appropriate and consistent across all calibration standards and samples.[6] Verify the isotopic purity of your this compound standard. |

Experimental Protocols

Best Practices Protocol for Plasma Sample Preparation with this compound to Minimize Isotopic Exchange

This protocol provides a general framework. It is essential to validate this procedure for your specific application and matrix.

1. Materials and Reagents:

-

Blank plasma (human, rat, etc.)

-

Racecadotril analytical standard

-

This compound internal standard

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Phosphate buffer (pH 7.0)

2. Sample Handling and Storage:

-

Collect blood samples in EDTA-containing tubes.

-

Centrifuge at 4°C to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

Thaw plasma samples on ice.

3. Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma into a clean microcentrifuge tube.

-

Add 10 µL of this compound internal standard working solution (in ACN or MeOH).

-

Vortex briefly (5-10 seconds).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex thoroughly for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 ACN:Water with 0.1% FA).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

A validated LC-MS/MS method for Racecadotril should be used.[5]

-

Monitor the appropriate mass transitions for both Racecadotril and this compound.

Quantitative Data

| Stress Condition | Degradation of Racecadotril (%) | Reference |

| Acidic Hydrolysis (0.1N HCl) | 11.4 | [4] |

| Alkaline Hydrolysis (0.1N NaOH) | 28.4 | [4] |

| Oxidative (3% H2O2) | 5.8 | [4] |

| Photolytic (Sunlight for 6 hr.) | 6.5 | [4] |

| Thermal (Dry Heat) | No significant degradation | [4] |

Table 1: Summary of Forced Degradation Studies on Racecadotril.

The significant degradation under acidic and especially alkaline conditions highlights the importance of maintaining a neutral pH during sample processing to ensure the stability of both the analyte and the deuterated internal standard.

Visualizations

Caption: Experimental workflow for plasma sample preparation.

Caption: Troubleshooting logic for inconsistent results.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 3. Forced degradation study of racecadotril: Effect of co-solvent, characterization of degradation products by UHPLC-Q-TOF-MS/MS, NMR and cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rjptonline.org [rjptonline.org]

- 6. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

Improving the sensitivity of Racecadotril detection with a deuterated standard

Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the sensitivity of Racecadotril detection using a deuterated internal standard. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

1. Why should I use a deuterated internal standard for Racecadotril analysis?

Utilizing a deuterated internal standard, such as Racecadotril-d5 or its active metabolite analogue Thiorphan-d5, is highly recommended for quantitative bioanalysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The key advantages include:

-

Improved Accuracy and Precision: Deuterated standards are chemically identical to the analyte, meaning they exhibit similar ionization efficiency, and chromatographic retention times. This co-elution allows for effective correction of variations that can occur during sample preparation and analysis, such as matrix effects and instrument fluctuations.[1][2][3]

-

Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement, leading to inaccurate quantification. A deuterated internal standard experiences the same matrix effects as the analyte, allowing for reliable normalization of the signal.[3]

-

Increased Robustness: The use of a stable isotope-labeled internal standard (SIL-IS) makes the analytical method more rugged and less susceptible to variations between different sample lots.[4]

2. What is the active metabolite of Racecadotril and should I be measuring it?

Racecadotril is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, thiorphan.[5][6][7] Thiorphan is the compound responsible for the antisecretory effect by inhibiting the enkephalinase enzyme.[5][8] Therefore, for pharmacokinetic and bioequivalence studies, it is often more relevant to quantify thiorphan concentrations in biological matrices like plasma.[9][10]

3. Where can I obtain deuterated standards for Racecadotril and Thiorphan?

Deuterated standards such as this compound and Thiorphan-d5 are commercially available from various chemical suppliers specializing in reference standards and isotopically labeled compounds.

4. What are the key validation parameters for an LC-MS/MS method using a deuterated standard?

A robust bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy: The closeness of the measured concentration to the true concentration.

-

Precision: The degree of agreement among multiple measurements of the same sample.

-

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

-

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

-

Recovery: The extraction efficiency of the analyte from the biological matrix.

-

Matrix Effect: The influence of matrix components on the ionization of the analyte.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Troubleshooting Guide

This guide addresses common problems that may arise during the development and application of an LC-MS/MS method for Racecadotril or thiorphan using a deuterated internal standard.

| Problem | Potential Cause(s) | Troubleshooting Steps |